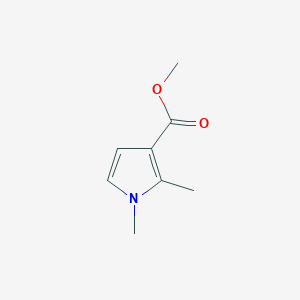

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

Description

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a methyl ester group at position 3 and methyl substituents at positions 1 and 2. Pyrrole derivatives are critical in organic synthesis, particularly in constructing heterocycles and macrocycles such as dipyrromethanes and porphyrins, which have applications in materials science and pharmaceuticals .

Properties

IUPAC Name |

methyl 1,2-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-7(8(10)11-3)4-5-9(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVNPMIKAVNTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogenated Aldehyde and β-Ketoester Condensation

A patented method for synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (a close analog) involves:

Step 1: Bromination of Propionaldehyde

Propionaldehyde is brominated with bromine at 0-50°C in a non-proton solvent to yield 2-bromopropanal.Step 2: Ring-Closure Reaction

2-Bromopropanal reacts with ethyl acetoacetate and ammonia water at 0-50°C for 10-14 hours to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

This method features mild conditions, readily available raw materials, and is scalable for industrial production. For methyl esters, methyl acetoacetate can substitute ethyl acetoacetate, following a similar procedure.

Hydrolysis and Esterification

The ethyl ester product from the above reaction can be hydrolyzed under basic conditions (e.g., lithium hydroxide in 1,4-dioxane at 100°C for 16 hours) to the corresponding carboxylic acid, which can then be methylated to the methyl ester.

Typical workup involves acidification to precipitate the acid, filtration, and extraction steps to isolate the product.

N-Methylation and Functional Group Modifications

N-Methylation of pyrrole derivatives can be achieved using methylating agents such as dimethyl sulfate in the presence of bases like KOH in ethanol, followed by purification steps.

Dehalogenation or halogenation steps may be applied to introduce or remove substituents at the pyrrole nitrogen or ring carbons, depending on the target substitution pattern.

Comparative Analysis of Preparation Methods

Detailed Experimental Data Summary

| Step | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Bromination of Propionaldehyde | Propionaldehyde + Br2, 0-50°C, non-proton solvent | 2-Bromopropanal, high conversion | Control temperature to avoid overbromination |

| Ring-closure to Pyrrole Ester | 2-Bromopropanal + methyl acetoacetate + NH3, 0-50°C, 10-14 h | Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate | Extraction with dichloromethane, drying with Na2SO4 |

| Hydrolysis | LiOH in 1,4-dioxane, 100°C, 16 h | Carboxylic acid intermediate | Followed by acidification and filtration |

| N-Methylation | Me2SO4 + KOH in EtOH, rt, 0.5-4.5 h | N-Methylated pyrrole ester | Requires purification by chromatography |

Research Findings and Practical Considerations

The bromination-ring closure method is preferred for industrial scale due to mild conditions, availability of reagents, and high purity product formation.

Hydrolysis and methylation steps allow flexibility in producing different ester derivatives but add complexity and time.

N-Methylation employing dimethyl sulfate is effective but requires careful handling due to toxicity and possible side reactions.

Alternative synthetic routes such as Paal-Knorr provide a broad platform for pyrrole synthesis but may require more complex precursor preparation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Pyrrole-3-methanol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate exhibit promising antimicrobial properties. A series of novel derivatives synthesized through methods such as cyclization and Vilsmeier–Haack formylation showed effective antibacterial and antifungal activities against a range of pathogens. For instance, compounds derived from this scaffold were tested against Gram-positive and Gram-negative bacteria, revealing significant zones of inhibition .

Pharmacological Potential

The pyrrole moiety is known for its diverse biological activities. Research indicates that methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate and its derivatives may possess anti-inflammatory, analgesic, and anticancer properties. The structural features of these compounds allow for interactions with various biological targets, making them candidates for drug development .

Organic Synthesis

Building Block in Synthesis

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as Claisen-Schmidt condensation and hydrazine hydrate reactions. These reactions often lead to the formation of novel heterocycles that may possess unique properties beneficial for pharmaceutical applications .

Synthetic Methodologies

The compound can be synthesized using mild reaction conditions that enhance yield and reduce environmental impact. For example, the synthesis of ethyl esters from methyl pyrrole derivatives has been reported to involve straightforward methodologies that are scalable for industrial production .

Materials Science

Polymer Chemistry

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Research indicates that introducing pyrrole-based compounds into polymer systems can enhance conductivity and create materials suitable for electronic applications .

Nanotechnology Applications

In nanotechnology, derivatives of this compound have shown potential in the development of nanomaterials with specific functionalities. The ability to modify the surface properties of nanoparticles using pyrrole derivatives opens avenues for applications in drug delivery systems and biosensors .

Case Studies

Mechanism of Action

The mechanism of action of methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Structural and Substitutional Variations

Key analogs include:

Key Observations :

Physicochemical Properties

- Electronic Properties : DFT studies on ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate reveal delocalized electron density across the pyrrole ring, with the ester group stabilizing the structure through resonance . Methyl analogs are expected to show similar trends.

- Thermal Stability : N-methyl substitution (position 1) enhances thermal stability compared to unsubstituted pyrroles, as seen in related compounds .

Commercial Availability and Cost

- Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is commercially available (e.g., from CymitQuimica) at €148.00/1g, reflecting demand in research . Methyl esters, such as Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, are sold in smaller quantities (1g for ~€40.00), suggesting niche applications .

Biological Activity

Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate (MDMP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, and potential applications of MDMP, drawing from various studies and findings.

Synthesis of Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate

MDMP can be synthesized through several methods, including cyclization reactions and esterification processes. The synthesis typically involves the reaction of pyrrole derivatives with carboxylic acids or their derivatives under controlled conditions. This compound belongs to a larger class of pyrrole-based compounds, which are known for their significant biological activities.

Anticancer Activity

Research indicates that MDMP exhibits notable anticancer properties . In a study evaluating various pyrrole derivatives, MDMP was found to have a significant antiproliferative effect against several cancer cell lines. The IC50 values for MDMP were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug.

- Mechanism of Action : MDMP's mechanism involves inducing apoptosis and causing cell cycle arrest in cancer cells. For instance, in melanoma cell lines, MDMP treatment resulted in a marked increase in cells arrested in the S phase of the cell cycle, suggesting its role in disrupting normal cellular proliferation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDMP | SH-4 (Melanoma) | 44.63 ± 3.51 | Induces apoptosis, S-phase arrest |

| Carboplatin | A549 (Lung Cancer) | 18.2 | Conventional chemotherapeutic |

Antimicrobial Activity

MDMP has also demonstrated antimicrobial activity against various pathogens. A series of synthesized pyrrole derivatives were tested for their antibacterial and antifungal properties. The presence of the heterocyclic ring structure was attributed to enhanced activity against both Gram-positive and Gram-negative bacteria.

- Study Findings : In vitro tests showed that MDMP derivatives exhibited significant zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of additional functional groups, such as methoxy groups, further enhanced their antimicrobial efficacy .

| Compound | Antibacterial Activity (Zone of Inhibition mm) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|

| MDMP | 15 (against S. aureus) | 12 (against C. albicans) |

| Derivative A | 18 | 14 |

Case Studies

- Antiproliferative Effects : A recent study highlighted the effectiveness of MDMP in inhibiting the growth of human melanoma cells. The results showed that treatment with MDMP led to significant apoptosis and cell cycle alterations, emphasizing its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : Another study focused on the synthesis of various MDMP derivatives and their antimicrobial properties. The results indicated that these compounds not only inhibited bacterial growth but also displayed antifungal activity, making them promising candidates for developing new antimicrobial agents .

Research Findings and Future Directions

The diverse biological activities of methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate suggest its potential in pharmaceutical applications. However, further research is required to elucidate its precise mechanisms of action and to optimize its efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Ongoing studies aim to explore the SAR of MDMP and its derivatives to identify key structural features that enhance biological activity.

- Clinical Trials : Future clinical trials will be essential to assess the therapeutic potential of MDMP in humans, particularly for cancer treatment and infectious diseases.

Q & A

What are the common synthetic routes for Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for yield?

Basic Question

The compound is typically synthesized via condensation reactions involving pyrrole precursors. A key method involves the alkylation of methyl pyrrole-3-carboxylate derivatives with methylating agents under controlled conditions. For example, ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate analogs have been prepared using nucleophilic substitution or cyclization reactions, with yields optimized by adjusting temperature (e.g., reflux in anhydrous solvents) and stoichiometry of reagents like iodomethane . Catalytic bases such as potassium carbonate or triethylamine are often employed to enhance reactivity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize purification steps (e.g., column chromatography) .

Which spectroscopic techniques are most effective for characterizing Methyl 1,2-dimethyl-1H-pyrrole-3-carboxylate?

Basic Question

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. H and C NMR can resolve methyl group positions (e.g., δ ~2.2–3.5 ppm for N-methyl and ester methyl protons) and aromatic proton environments (δ ~6.0–7.0 ppm for pyrrole ring protons) . High-resolution mass spectrometry (HRMS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm). For purity assessment, GC or HPLC with UV detection is recommended, particularly for detecting unreacted starting materials .

How can X-ray crystallography and DFT calculations be integrated to study the structural and electronic properties of this compound?

Advanced Question

Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds in crystal packing) . Data collection requires a diffractometer (e.g., Bruker APEX-II) and refinement using programs like SHELXL, which employs least-squares minimization to optimize structural parameters . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) complement crystallographic data by modeling electronic properties (e.g., HOMO-LUMO gaps) and verifying torsional angles. This dual approach resolves discrepancies between experimental and theoretical geometries, particularly for sterically hindered substituents .

What strategies are employed to resolve data contradictions in the structural refinement of pyrrole derivatives?

Advanced Question

Discrepancies in refinement (e.g., high R-values) often arise from disordered solvent molecules or twinned crystals. Strategies include:

- Data filtering : Exclude outliers using σ-cutoffs (e.g., I > 2σ(I)) .

- Constraints/restraints : Apply geometric restraints to disordered regions (e.g., SIMU in SHELXL) to stabilize refinement .

- Validation tools : Use checkCIF/PLATON to identify symmetry or displacement parameter errors. For electron density mismatches, iterative Fourier map analysis helps locate missing atoms or solvent molecules .

What are the key considerations in designing derivatives of this compound for biological activity studies?

Basic Question

Derivative design focuses on modulating electronic and steric effects to enhance bioavailability or target binding. Common modifications include:

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility .

- Substituent introduction : Add electron-withdrawing groups (e.g., halogens) to the pyrrole ring to alter π-stacking interactions .

- Bioisosteric replacement : Replace the methyl group with trifluoromethyl or other bioisosteres to optimize metabolic stability .

Biological assays (e.g., enzyme inhibition or cytotoxicity) should be paired with ADMET predictions to prioritize candidates.

How can reaction mechanisms involving this compound be elucidated using computational methods?

Advanced Question

Mechanistic studies employ quantum mechanical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. For example:

- Nucleophilic substitution : Calculate activation energies for methyl group transfer using solvent continuum models (e.g., PCM) .

- Cyclization pathways : Identify rate-determining steps via intrinsic reaction coordinate (IRC) analysis.

- Non-covalent interactions : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects stabilizing intermediates . Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., with TEMPO) is critical .

What are the challenges in interpreting 1^11H NMR spectra of methyl-substituted pyrrole derivatives?

Advanced Question

Key challenges include:

- Signal overlap : Methyl groups (N–CH, O–CH) and pyrrole protons may resonate in similar regions. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Dynamic effects : Restricted rotation of substituents (e.g., ester groups) can split signals at low temperatures. Variable-temperature NMR (e.g., −40°C to 25°C) resolves such splitting .

- Solvent-induced shifts : Deuterated DMSO or CDCl may alter chemical shifts; compare with computed NMR (GIAO method) for validation .

How can crystallographic software tools improve the accuracy of structural models for this compound?

Advanced Question

Software suites like SHELXL (for refinement) and OLEX2/CRYSTALS (for visualization) enable:

- Twinned crystal refinement : Use HKLF5 format in SHELXL to handle multi-component datasets .

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-π stacking) with CrystalExplorer .

- Density modification : Resolve disordered regions with SQUEEZE in PLATON, which subtracts solvent contribution from electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.